molecular formula C15H14F3N3O4S B215277 Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate

Número de catálogo B215277
Peso molecular: 389.4 g/mol
Clave InChI: INZIXSXWHAVVFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate, also known as E7820, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E7820 is a small molecule inhibitor of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. Angiogenesis plays a critical role in various physiological and pathological processes, including wound healing, tumor growth, and metastasis.

Aplicaciones Científicas De Investigación

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. In cancer, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to inhibit tumor growth and metastasis by blocking angiogenesis. It does this by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are both critical for angiogenesis. In diabetic retinopathy, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce the formation of new blood vessels in the retina, which is a common complication of diabetes. In rheumatoid arthritis, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce inflammation and joint destruction by inhibiting angiogenesis.

Mecanismo De Acción

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate exerts its therapeutic effects by inhibiting the activity of VEGFR and FGFR, which are both tyrosine kinase receptors that play a critical role in angiogenesis. When VEGF or FGF binds to their respective receptors, it activates a downstream signaling pathway that leads to the formation of new blood vessels. Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate blocks this pathway by binding to the ATP-binding site of VEGFR and FGFR, thereby preventing the activation of the downstream signaling pathway.
Biochemical and Physiological Effects
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduced tumor growth, and reduced inflammation. In animal studies, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to inhibit the formation of new blood vessels and reduce tumor growth in various cancer models, including breast cancer, lung cancer, and colon cancer. In diabetic retinopathy, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce the formation of new blood vessels in the retina and improve visual function. In rheumatoid arthritis, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce inflammation and joint destruction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate is its specificity for VEGFR and FGFR, which makes it a potent inhibitor of angiogenesis. However, one limitation of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.

Direcciones Futuras

For Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate include the development of more potent and selective inhibitors of angiogenesis, as well as the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to evaluate the safety and efficacy of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate in humans, as well as its potential use in combination with other therapies.

Métodos De Síntesis

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitropyridine with 3-trifluoromethylaniline in the presence of a base to form 4-[3-(trifluoromethyl)anilino]-3-nitropyridine. The nitro group is then reduced using a reducing agent such as palladium on carbon to form 4-[3-(trifluoromethyl)anilino]-3-aminopyridine. The final step involves the reaction of 4-[3-(trifluoromethyl)anilino]-3-aminopyridine with ethyl chloroformate and sodium bisulfite to form Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate.

Propiedades

Nombre del producto

Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate

Fórmula molecular

C15H14F3N3O4S

Peso molecular

389.4 g/mol

Nombre IUPAC

ethyl N-[4-[3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylcarbamate

InChI

InChI=1S/C15H14F3N3O4S/c1-2-25-14(22)21-26(23,24)13-9-19-7-6-12(13)20-11-5-3-4-10(8-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20)(H,21,22)

Clave InChI

INZIXSXWHAVVFS-UHFFFAOYSA-N

SMILES

CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F

SMILES canónico

CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.